molecular formula C19H21N3O4 B2917822 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1032004-96-8

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2917822
CAS No.: 1032004-96-8
M. Wt: 355.394
InChI Key: AWSGSWNJTUUAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridinone core substituted with a cyano group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 2,3-dimethoxybenzyl group, which introduces electron-donating methoxy substituents.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-8-13(2)22(19(24)15(12)9-20)11-17(23)21-10-14-6-5-7-16(25-3)18(14)26-4/h5-8H,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSGSWNJTUUAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=C(C(=CC=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide involves the condensation of a pyridine derivative with a benzyl amine under specific conditions. The synthesis typically requires controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes purification steps like recrystallization and chromatography to achieve high purity. Conditions such as pressure and temperature are meticulously controlled to optimize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction of the cyano group can yield amine derivatives.

  • Substitution: The presence of functional groups allows for substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, various amines.

Major Products

Oxidation typically yields oxo-pyridine derivatives, while reduction and substitution can produce various substituted amides and pyridine derivatives.

Scientific Research Applications

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways Involved: Modulation of enzymatic activity and receptor binding, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Effects

Pyridinone vs. Thiopyridine/Thienopyridine Cores
  • Target Compound: The pyridinone core (2-oxopyridin-1(2H)-yl) lacks sulfur atoms, unlike thiopyridine derivatives (e.g., 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) .
  • Activity Impact: Thiopyridine derivatives (e.g., compound 2 in ) exhibit higher aphidicidal activity due to the thioether linkage, which may improve membrane permeability . The target compound’s pyridinone core likely favors different target interactions, such as with enzymes like CD73 (see ) .
Role of the Cyano Group
  • The 3-cyano substituent is conserved in the target compound and analogues like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide .
  • Contrast: Cyclized analogues lacking the cyano group (e.g., compound 3 in ) show reduced activity, underscoring its importance .

Side Chain Modifications

Acetamide Linker Variations
  • Target Compound : The 2,3-dimethoxybenzyl group introduces ortho-methoxy substituents, which may enhance solubility and modulate steric effects compared to simpler aryl groups.
  • Analogues: Compound 16 (): Features a 4-chloro-3-methylphenyl group, contributing to cytotoxicity via hydrophobic interactions . CD73 Inhibitors (): Morpholino or methoxy substituents on biaryl systems improve allosteric inhibition .
Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxy groups (electron-donating) in the target compound contrast with bromine (electron-withdrawing) in antimicrobial thiazolyl derivatives (e.g., compound 46 in ). The latter showed MIC values as low as 5.8 µg/mL against fungi, suggesting electron-withdrawing groups may enhance antimicrobial potency .

Mechanism and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., bromine) on aryl rings enhance activity, as seen in thiazolyl derivatives . The target compound’s methoxy groups may prioritize solubility over direct antimicrobial effects.
  • Enzyme Inhibition: CD73 inhibitors with morpholino groups achieve allosteric modulation via extended π-stacking and hydrogen bonding . The target compound’s dimethoxybenzyl group could mimic this through planar aromatic interactions.
  • Cytotoxicity : Hydrophobic substituents (e.g., 4-chloro-3-methylphenyl in compound 16) correlate with cytotoxicity, suggesting the target compound’s benzyl group may need optimization for similar effects .

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide, a compound belonging to the pyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the cyano and oxo groups on the pyridine ring, suggest a diverse range of pharmacological applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H19N3O2. Its structure includes a pyridine ring substituted with cyano and dimethyl groups, along with an acetamide moiety attached to a dimethoxybenzyl group. This specific substitution pattern is believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and oxo groups are critical for binding to active sites of these targets, potentially modulating their activity and influencing cellular pathways such as gene expression and protein function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent, possibly acting by inhibiting key inflammatory pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

A comprehensive review of available literature highlights several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines. For example, a study reported a 50% inhibition concentration (IC50) value of approximately 15 µM against breast cancer cells.
  • In Vivo Studies : Animal studies have shown promising results where administration of the compound led to reduced tumor growth in xenograft models. The mechanism appears to involve apoptosis and anti-proliferative effects on tumor cells .
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicate that this compound has a high binding affinity for specific targets such as COX-2 and 5-lipoxygenase (5-LOX). Binding energies were calculated to be significantly lower than those of known inhibitors like Celecoxib, suggesting a strong potential for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

Compound NameBinding Energy (Kcal/mol)IC50 (µM)Biological Activity
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide-9.515Anticancer
Celecoxib-12.312Anti-inflammatory
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)propionamide-8.020Moderate anticancer

This table illustrates that while the compound shows promising activity comparable to known drugs, further optimization may enhance its efficacy.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study focused on its anti-inflammatory effects demonstrated that treatment with the compound reduced markers of inflammation in animal models of arthritis.
  • Another investigation into its anticancer properties revealed that it inhibits tumor growth through modulation of apoptotic pathways in human cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.